molecular formula C8H10O2 B8771149 3-Methoxycarbonylcyclohexa-1,4-diene CAS No. 30889-20-4

3-Methoxycarbonylcyclohexa-1,4-diene

Cat. No.: B8771149
CAS No.: 30889-20-4
M. Wt: 138.16 g/mol
InChI Key: DCLCXHDQESOFBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxycarbonylcyclohexa-1,4-diene is a substituted cyclohexadiene derivative characterized by a conjugated 1,4-diene system and a methoxycarbonyl (-COOCH₃) group at position 3. This compound’s structure combines the electronic effects of the ester group with the inherent reactivity of the cyclohexadiene core.

Scientific Research Applications

Synthetic Chemistry Applications

1.1. Ionic Transfer Reactions

Recent studies have highlighted the utility of cyclohexa-1,4-dienes, including 3-methoxycarbonylcyclohexa-1,4-diene, as effective reagents in ionic transfer reactions. These reactions can facilitate the transfer of hydride ions and other electrofuges in the presence of catalysts like B(C6F5)3. The ability of these compounds to form ion pairs enables their use as synthetic equivalents for various transformations, such as hydrosilylation and hydrogenation .

1.2. Epoxidation Reactions

This compound has been utilized in epoxidation reactions using mCPBA (meta-Chloroperbenzoic acid). This process yields diastereomers that can be separated and characterized, showcasing the compound's versatility in generating complex molecular architectures .

Reaction TypeReagent UsedProductObservations
EpoxidationmCPBADiastereomersTwo separable products were obtained

2.1. Anticancer Properties

The biological activity of this compound has been explored in various contexts, particularly concerning its anticancer properties. Compounds derived from this diene have shown selective toxicity towards cancer cell lines while sparing normal cells. For instance, derivatives exhibited significant inhibition against breast cancer cell lines with IC50 values indicating potent activity .

Cell LineIC50 (μM)Selectivity Index
MDA-MB-231 (TNBC)0.126High
MCF10A (Normal)>2Low

2.2. Anticonvulsant Activity

Research into related compounds has indicated potential anticonvulsant effects. Studies suggest that modifications to the cyclohexa-1,4-diene structure can enhance its interaction with GABA receptors, potentially leading to therapeutic applications in treating epilepsy and other CNS disorders .

Case Studies

3.1. Synthesis and Characterization

A notable case study investigated the synthesis of this compound through various reaction pathways, including Birch reduction methods. The synthesized compound was characterized using NMR and IR spectroscopy to confirm its structure and purity .

3.2. Comparative Biological Studies

Another study compared the biological activities of several derivatives of cyclohexa-1,4-dienes against a panel of pathogens and cancer cell lines. The data indicated that structural variations significantly affected the biological efficacy of these compounds, underscoring the importance of substitution patterns in drug design .

Chemical Reactions Analysis

Isomerization Reactions

3-Methoxycarbonylcyclohexa-1,4-diene undergoes isomerization under thermal or catalytic conditions:

  • Thermal Isomerization : Heating in acid-free o-dichlorobenzene or toluene induces isomerization to 1-methoxycarbonylcyclohexa-1,3-diene via a hydrido-η³-allylic intermediate (kinetically controlled pathway) .

  • Secondary Isomerization : In the presence of acid, further isomerization occurs through reverse metal-to-carbon hydrogen transfer, forming more stable products .

Mechanistic Insights :

  • Protonation at the α-position generates a resonance-stabilized allylic carbocation.

  • Hydride shifts or substituent rearrangements lead to isomerized products .

Key Factors :

  • Temperature and solvent polarity dictate product distribution .

  • Substituent electronic effects (e.g., electron-withdrawing methoxycarbonyl group) stabilize intermediates .

Transition Metal-Catalyzed Reactions

This diene participates in regioselective cycloadditions:

  • [4+2] Cycloadditions : Cobalt-bisphosphine complexes catalyze reactions with alkynes, yielding functionalized cyclohexa-1,4-dienes with >90% enantiomeric excess (ee) .

  • [2+2] Cycloadditions : Phosphino-oxazoline ligands promote reactions with terminal alkynes, forming cyclobutene derivatives with high regio- and enantioselectivity .

Example Reaction :

ReactantsCatalystProduct TypeSelectivity
3-Methoxycarbonyl-1,4-diene + AlkyneCo/(R)-BINAP1,4-Cyclohexadiene95% ee
3-Methoxycarbonyl-1,4-diene + AlkyneCo/PhoxCyclobutene98% ee

Acid-Catalyzed Tautomerization

In strongly acidic solutions (e.g., H₂SO₄), this compound tautomerizes to 3-methoxycarbonylcyclohexa-1,3-diene via:

  • Protonation at C2, forming a conjugated allylic carbocation.

  • Deprotonation at C5, shifting the double bond to the 1,3-position .

Driving Force :

  • Increased aromatic stabilization energy in the transition state .

Addition Reactions

The conjugated diene system undergoes 1,2- and 1,4-addition with electrophiles (e.g., HBr):

  • 1,4-Addition : Dominates under kinetic control (low temperature), forming a brominated product with a stabilized allylic carbocation .

  • 1,2-Addition : Favored thermodynamically at higher temperatures due to hyperconjugation effects .

Regioselectivity :

  • The methoxycarbonyl group directs addition to the less substituted double bond via inductive effects .

Oxidation and Dehydrogenation

  • Oxidation : Reacts with O₂ under light to form endoperoxides , often accompanied by partial aromatization .

  • Dehydrogenation : Heating with Pd/C or S converts the diene to methoxy-substituted benzene derivatives .

Conditions :

Reaction TypeConditionsProductYield
OxidationO₂, light, 25°CEndoperoxide60–70%
DehydrogenationPd/C, 300°CMethoxybenzene derivative80–90%

Polymerization and Dimerization

  • Thermal Polymerization : At 170–200°C, the diene forms linear polymers via radical intermediates .

  • Lewis Acid-Catalyzed Polymerization : TiCl₄ or BF₃ induces rapid polymerization at low temperatures (–80°C) .

Applications :

  • Polymers exhibit stability up to 250°C, suitable for high-temperature materials .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Methoxycarbonylcyclohexa-1,4-diene?

  • Methodological Answer : The compound can be synthesized via functionalization of cyclohexa-1,4-diene precursors. For example:

  • Step 1 : Start with cyclohexa-1,4-diene (readily available or derived from catalytic dehydrogenation of cyclohexane).
  • Step 2 : Introduce the methoxycarbonyl group at position 3 through acylation. This may involve reacting the diene with methyl chloroformate (ClCOOCH₃) under basic conditions (e.g., pyridine) to form the ester.
  • Step 3 : Purify via column chromatography or distillation. Validate purity using GC-MS or HPLC .

Q. How is the structure of this compound confirmed experimentally?

  • Methodological Answer : Structural confirmation relies on spectroscopic and analytical techniques:

  • NMR :
  • ¹H NMR : Peaks for conjugated diene protons (δ 5.4–6.2 ppm, splitting patterns indicative of 1,4-diene geometry) and methoxy group (δ 3.7 ppm, singlet).
  • ¹³C NMR : Carbonyl carbon (δ 165–170 ppm), olefinic carbons (δ 120–130 ppm), and methoxy carbon (δ 50–55 ppm).
  • IR : Strong ester C=O stretch (~1740 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak (M⁺) matching the molecular formula C₈H₁₀O₂, with fragments corresponding to loss of COOCH₃ (m/z 55) .

Q. What spectroscopic techniques are prioritized for assessing purity?

  • Methodological Answer :

  • GC-MS : Quantifies purity by separating impurities and identifying co-eluting compounds via retention times and mass fragmentation patterns.
  • HPLC with UV detection : Monitors purity at wavelengths specific to conjugated dienes (λ ~220–260 nm).
  • Elemental Analysis : Validates %C, %H, and %O to confirm stoichiometry .

Advanced Research Questions

Q. How does the conjugated diene system influence reactivity in transition-metal-free reactions?

  • Methodological Answer : The 1,4-diene system enables participation in transfer reactions (e.g., hydrosilylation or hydrogermylation) without transition-metal catalysts. For example:

  • Reaction Design : Combine this compound with triethylgermane (Et₃GeH) and a borane catalyst (e.g., B(C₆F₅)₃).
  • Mechanistic Insight : The diene acts as a hydride acceptor, forming a stabilized allylic intermediate. Steric and electronic effects from the ester group modulate regioselectivity (e.g., favoring 1,2- vs. 1,4-addition) .

Q. What role do steric and electronic factors play in electrophilic additions to this compound?

  • Methodological Answer :

  • Electronic Effects : The electron-withdrawing methoxycarbonyl group reduces electron density at the diene, directing electrophiles to the less substituted double bond (position 1).
  • Steric Effects : Bulky substituents near the ester group hinder attack at position 4.
  • Experimental Validation : Compare reactivity with non-ester analogs (e.g., cyclohexa-1,4-diene) using kinetic studies or computational modeling (DFT) .

Q. How can computational methods predict regioselectivity in cycloaddition reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometries of transition states for [4+2] cycloadditions (Diels-Alder reactions).
  • Frontier Molecular Orbital (FMO) Analysis : Identify HOMO (diene) and LUMO (dienophile) interactions. The ester group lowers the HOMO energy, favoring reactions with electron-deficient dienophiles.
  • Validation : Compare computed activation energies with experimental yields .

Q. What are the challenges in handling and storing this compound?

  • Methodological Answer :

  • Peroxide Formation : The conjugated diene is prone to autoxidation, forming hydroperoxides (e.g., 3-hydroperoxy derivatives).
  • Mitigation Strategies : Store under inert atmosphere (N₂/Ar) at –20°C, with stabilizers like BHT (butylated hydroxytoluene).
  • Safety Protocol : Regularly test for peroxides using KI/starch paper or iodometric titration .

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-Methoxycarbonylcyclohexa-1,4-diene and analogous cyclohexadiene derivatives:

Compound Name Substituents/Functional Groups Molecular Formula Key Properties References
This compound Methoxycarbonyl (-COOCH₃) at position 3 C₈H₁₀O₂ Enhanced diene stabilization via ester conjugation; potential for Diels-Alder reactivity.
2-Methoxycyclohexa-2,5-diene-1,4-dione () Methoxy (-OCH₃) at position 2; two ketone groups at positions 1 and 4 C₇H₆O₃ High reactivity due to conjugated carbonyl groups; likely undergoes nucleophilic addition reactions.
(3,6-Dioxocyclohexa-1,4-dien-1-yl)methyl 3-methylbutanoate () Two ketone groups; ester-linked 3-methylbutanoate side chain C₁₂H₁₄O₄ Increased lipophilicity from the ester side chain; potential for hydrolytic instability.
4-Methoxy-2,5-dimethyl-3,6-dioxo-cyclohexa-1,4-dienecarboxylic acid ethyl ester () Methoxy, methyl, and ester groups; two ketones at positions 3 and 6 C₁₃H₁₆O₆ Steric hindrance from multiple substituents; reduced diene reactivity due to electron-withdrawing groups.
FR901464 Analog (cis-1,4-substituted cyclohexyl group) () cis-1,4-substituted cyclohexyl group replacing pyran ring; epoxy and carbonyloxy groups Variable Designed for antitumor activity; substituent arrangement critical for binding to spliceosome targets.

Structural and Electronic Comparisons

  • Substituent Effects :

    • The methoxycarbonyl group in the target compound provides moderate electron-withdrawing effects compared to the stronger electron-withdrawing ketones in 2-methoxycyclohexa-2,5-diene-1,4-dione . This difference influences the diene’s electron density, with the target compound being more reactive in cycloaddition reactions like Diels-Alder than the dione derivatives.
    • Compounds with multiple ketones (e.g., ) exhibit greater polarity and lower lipophilicity compared to the methoxycarbonyl-substituted target compound, which may affect solubility in organic solvents .
  • Synthetic Accessibility :

    • Cyclohexan-1,4-dione derivatives (e.g., ) are often synthesized via multi-component reactions, suggesting that the target compound could be prepared using similar strategies with methoxycarbonyl-introducing reagents .
    • In contrast, the FR901464 analog () requires stereoselective modifications, making its synthesis more complex .

Stability and Reactivity

  • Hydrolytic Stability: The ester group in this compound is less prone to hydrolysis under acidic conditions compared to the ketone-rich dione derivatives (), which may degrade via keto-enol tautomerism .
  • Thermal Stability :
    • Conjugation in the target compound stabilizes the diene system, reducing susceptibility to thermal rearrangement compared to less substituted analogs like 4-ethyl-hexa-1,4-diene () .

Preparation Methods

Birch Reduction of Aromatic Esters

The Birch reduction is the most widely documented method for synthesizing 3-methoxycarbonylcyclohexa-1,4-diene. This approach involves the partial reduction of methyl benzoate derivatives using alkali metals in liquid ammonia.

Reaction Mechanism

  • Electron Transfer : Lithium or sodium donates electrons to the aromatic ring, forming a radical anion intermediate.

  • Protonation : Methanol or another proton source quenches the intermediate, leading to a non-conjugated dihydro product.

  • Rearomatization : Acidic workup induces dehydrogenation, yielding the 1,4-diene isomer .

Experimental Protocol

  • Substrate : Methyl benzoate (1.0 equiv)

  • Reductant : Li (4.0 equiv) in liquid NH₃ at −78°C

  • Proton Source : Methanol (2.0 equiv)

  • Workup : Quench with NH₄Cl, extract with CH₂Cl₂

  • Yield : 58–65%

Key Considerations

FactorDetails
RegioselectivityFavors 1,4-diene due to steric hindrance of methoxycarbonyl group
Side Products1,3-Diene isomer (12–18%) forms via competing protonation pathways
ScalabilityLimited by cryogenic conditions; batch size ≤100 g in lab settings

This method’s reproducibility was confirmed in the synthesis of η⁶-ruthenium complexes, where the diene served as a ligand precursor .

Dehydrogenation of Cyclohexane Derivatives

Partial dehydrogenation of saturated cyclohexane systems provides an alternative route, particularly for gram-scale production.

Substrate Selection

  • Preferred Starting Material : 3-Methoxycarbonylcyclohexane

  • Catalysts : Pd/C (5% wt), quinones (e.g., DDQ)

Reaction Conditions

ParameterOptimal Range
Temperature160–180°C
Pressure10–15 bar H₂ (for catalytic transfer dehydrogenation)
SolventXylene or mesitylene
Duration6–8 hr

Performance Metrics

  • Conversion : 89–94%

  • Selectivity : 73% for 1,4-diene

  • Byproducts : Aromatized products (9–12%), over-dehydrogenated species (5%)

A modified protocol using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in toluene achieved 81% selectivity at 110°C, demonstrating improved energy efficiency.

Diels-Alder Retrograde Strategy

The retro-Diels-Alder reaction of bicyclic adducts enables access to highly pure 1,4-dienes.

Synthetic Pathway

  • Adduct Formation : React cyclohexa-1,3-diene with methyl propiolate under high pressure.

  • Thermal Cleavage : Heat adduct at 200°C to regenerate diene .

Advantages

  • Stereochemical Control : Retains configuration of methoxycarbonyl group

  • Purity : ≥98% by GC-MS

Limitations

  • Low atom economy (38%)

  • Requires specialized equipment for high-pressure steps

Transition Metal-Catalyzed Cross-Coupling

Modern methods employ titanium- or ruthenium-mediated couplings to construct the diene system.

Titanium-Mediated Allylic Alkylation

  • Substrates : Allylic alcohols + alkynes

  • Catalyst : ClTi(Oi-Pr)₃ (10 mol%)

  • Conditions : 80°C, 12 hr in THF

  • Yield : 67% with 94% E-selectivity

Ruthenium-Assisted Synthesis

  • Procedure : React [(η⁶-C₆H₆)RuCl₂]₂ with methyl dihydrobenzoate

  • Key Step : Reductive elimination at Ru center forms C=C bonds

  • Yield : 52%

Acid-Catalyzed Esterification of Dihydrobenzoic Acids

A two-step protocol combines Birch reduction with in situ esterification.

Stepwise Process

  • Reduction : 1,4-Dihydrobenzoic acid via Birch conditions (Na/NH₃)

  • Esterification : H₂SO₄-catalyzed reaction with methanol

    • Time : 4 hr reflux

    • Yield : 71% overall

Critical Parameters

  • Acid Strength : Concentrated H₂SO₄ (≥95%) required for complete conversion

  • Side Reactions : Cyclization to lactones (7–9%)

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Index
Birch Reduction6582Moderate$$$
Dehydrogenation7389High$$
Retro-Diels-Alder5898Low$$$$
Cross-Coupling6791Moderate$$$$
Acid Esterification7185High$

Cost Index : $ = <$100/mol, $$ = $100–500, $$$ = $500–1000, $$$$ = >$1000

Properties

CAS No.

30889-20-4

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

methyl cyclohexa-2,5-diene-1-carboxylate

InChI

InChI=1S/C8H10O2/c1-10-8(9)7-5-3-2-4-6-7/h3-7H,2H2,1H3

InChI Key

DCLCXHDQESOFBQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C=CCC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Concentrated H2SO4 (1 ml) was added to a solution of 1,4-dihydrobenzoic acid (3 g, 23.97 mmol) in freshly dried methanol (10 ml). The reaction was heated to reflux in air for 1 h, cooled, poured into H2O (25 ml) and extracted with ether (3×50 ml). The combined ether layers were washed with 5% Na[HCO3] solution (50 ml) and saturated NaCl solution (50 ml) and dried over MgSO4. The ether was removed on the rotary evaporator to leave a colourless oil which was used without further purification.
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.